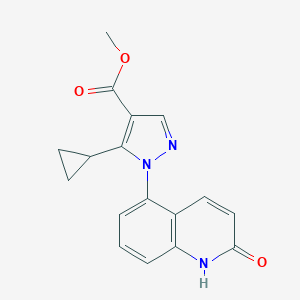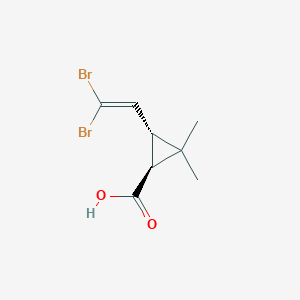
2-(1-Methylcyclohexoxy)carbonylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylcyclohexoxy)carbonylbenzoic acid, also known as 1-Methylcyclohexyl 2-carboxyphenylacetic acid, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of diclofenac, a nonsteroidal anti-inflammatory drug, and has been shown to exhibit anti-inflammatory and analgesic properties in preclinical studies.
Mechanism Of Action
The exact mechanism of action of 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response.
Biochemical And Physiological Effects
2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of arthritis and inflammatory bowel disease. In addition, this compound has been shown to reduce the expression of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid in lab experiments is its well-established anti-inflammatory and analgesic properties. This compound has been extensively studied in preclinical models and has been shown to be effective in reducing inflammation and pain. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause liver damage in some animal studies.
Future Directions
There are several future directions for research on 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid. One area of interest is its potential use in the treatment of cancer. Further studies are needed to investigate the mechanisms underlying its anti-cancer effects and to determine its efficacy in animal models of cancer. Another area of interest is its potential use in the treatment of chronic pain, such as neuropathic pain. Further studies are needed to investigate its efficacy in animal models of chronic pain and to determine its safety and tolerability in humans.
Synthesis Methods
The synthesis of 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid involves the reaction of 1-methylcyclohexanol with 2-bromo-4'-fluorobenzophenone in the presence of potassium carbonate and copper powder. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 2-carboxyphenylacetic acid to yield the final product.
Scientific Research Applications
2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid has been investigated for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. In addition, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
properties
IUPAC Name |
2-(1-methylcyclohexyl)oxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-15(9-5-2-6-10-15)19-14(18)12-8-4-3-7-11(12)13(16)17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONWOZUQGIDGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)OC(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylcyclohexoxy)carbonylbenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





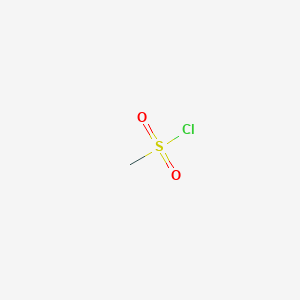



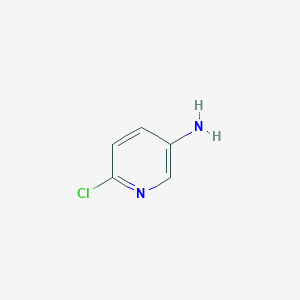
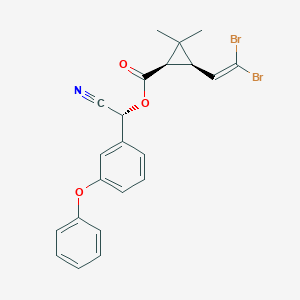

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41696.png)
